N-(3,5-Bis(trifluoromethyl)phenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl group attached to the sulfonamide nitrogen. The structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively, connected via an ether linkage to the benzene ring.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClF9N2O3S/c21-16-8-12(20(28,29)30)9-31-17(16)35-14-1-3-15(4-2-14)36(33,34)32-13-6-10(18(22,23)24)5-11(7-13)19(25,26)27/h1-9,32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAFRBCLMXANIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClF9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of trifluoromethyl groups, which are known to enhance lipophilicity and biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 460.84 g/mol. The trifluoromethyl groups contribute to its unique interactions within biological systems.
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Inhibition of Enzymatic Activity :
- The compound has demonstrated inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. A study indicated that derivatives of this compound exhibited superior activity against AChE compared to traditional inhibitors like rivastigmine .
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Cancer Cell Growth Inhibition :
- Research has shown that related compounds can inhibit the growth of liver cancer cells (HepG2 and Hep3B) through activation of the HNF 4α pathway. This mechanism involves the induction of apoptosis and modulation of the STAT3 signaling pathway . The compound's ability to bind directly to hydrophobic sites on HNF 4α suggests a targeted approach in cancer therapy.
Biological Activity Overview
Case Studies
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Anticancer Efficacy :
- A study focused on a structurally similar compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated significant inhibition of liver tumor growth in animal models. Treatment with NHDC at doses of 5 mg/kg resulted in reduced tumor size and enhanced expression of apoptosis-related genes .
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Neuroprotective Effects :
- In vitro studies indicated that derivatives containing the trifluoromethyl group improved cognitive function in models of cholinergic dysfunction by enhancing neurotransmitter levels through AChE inhibition . These findings suggest a promising avenue for developing treatments for cognitive impairments.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- The compound has been explored for its antimicrobial properties. Studies indicate that derivatives of benzenesulfonamides, including those with trifluoromethyl substitutions, exhibit promising activity against various pathogens. For instance, a study on thiopyrimidine-benzenesulfonamide compounds showed effective suppression of microbial biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa isolates .
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Antimalarial Prototypes :
- Research has identified trifluoromethyl-substituted benzenesulfonamides as potential lead compounds for antimalarial drug development. A study synthesized a series of such compounds and evaluated their efficacy against malaria parasites, suggesting that modifications in the sulfonamide structure can enhance biological activity .
- Inhibition of Dihydropteroate Synthase :
Material Science Applications
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Fluorinated Materials :
- The incorporation of trifluoromethyl groups into polymers and materials enhances their chemical stability and hydrophobic properties. Research indicates that fluorinated compounds can improve the performance of coatings and adhesives, making them resistant to solvents and environmental degradation.
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Polymer Synthesis :
- N-(3,5-Bis(trifluoromethyl)phenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide can serve as a monomer in the synthesis of specialty polymers with tailored properties for specific applications in electronics and optics.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Replaces the benzenesulfonamide-pyridine ether with an acetamide-linked triazole-pyridine system.
- Key Features : The triazole ring introduces additional nitrogen atoms, which may enhance π-π stacking or metal coordination. The ethyl group on the triazole could influence steric bulk and solubility .
- Molecular Weight: Not explicitly stated, but estimated to be ~500–550 g/mol based on its formula.
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 556802-21-2)
- Structure : Similar to the above but substitutes the pyridine with a thienyl group.
- Molecular weight is 480.5 g/mol, with a formula of C₁₈H₁₄F₆N₄OS₂ .
- Solubility: Not reported, but the thienyl group may reduce aqueous solubility compared to pyridine analogs.
Oxazolidine-Based Derivatives (EP 2 697 207 B1)
- Structure : Features an oxazolidine ring and cyclohexenyl group instead of the pyridine-ether system.
- The cyclopropanesulfonamide group may enhance metabolic stability .
Structural and Functional Analysis
Research Findings and Implications
- Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)phenyl group is a common motif across all compounds, enhancing resistance to oxidative metabolism .
- Heterocyclic Variations : Pyridine (target compound) offers hydrogen-bonding sites, while thienyl (CAS 556802-21-2) may improve lipophilicity for membrane penetration .
- Solubility Trade-offs : Sulfonamide groups (target compound) generally improve aqueous solubility over acetamide derivatives, but this is counteracted by CF₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
